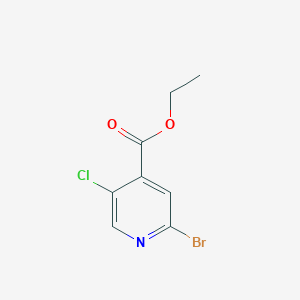![molecular formula C11H16ClNO2 B1420853 4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride CAS No. 1235439-72-1](/img/structure/B1420853.png)
4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride
Vue d'ensemble
Description
“4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1235439-72-1 . It has a molecular weight of 229.71 and its IUPAC name is 4-[isopropyl(methyl)amino]benzoic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride” can be represented by the InChI code: 1S/C11H15NO2.ClH/c1-8(2)12(3)10-6-4-9(5-7-10)11(13)14;/h4-8H,1-3H3,(H,13,14);1H . This compound has a similar structure to “Benzoic acid, 4-amino-, methyl ester” which has a molecular weight of 151.1626 .Physical And Chemical Properties Analysis
“4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride” is a powder that should be stored at room temperature . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
-
Pharmaceutical Research and Development
- Application : “4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride” is a key component that plays a substantial and critical function in the pharmaceutical research and development industry . Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, it is a commonly used building block in pharmaceuticals .
- Methods of Application : It is used for the development of a wide range of novel molecules with potential medical applications .
- Results : Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in compounds derived from it, suggesting their potential as therapeutic agents in future clinical trials .
-
Synthesis of Drug-like Compounds
- Application : “4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride” is used in the synthesis of drug-like compounds .
- Methods of Application : The compound N - (4- ( (3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide was evaluated as the most active one with a noticeable in vitro VEGFR-2 inhibitory effect .
- Results : A considerable rise in the caspase-3 level by a 7.80-fold 87% reduction in TNF- α was also observed .
-
Antimicrobial Activity
- Application : Compounds synthesized from “4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride” have been evaluated for their antimicrobial activity .
- Methods of Application : The synthesized compounds were tested against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .
- Results : The results of these tests are not specified in the source .
-
Antibacterial Activity
- Application : In combination with some antibiotics, “4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride” applies synergistic antibacterial potency to different strains including Pseudomonas aeruginosa and Staphylococcus aureus .
- Methods of Application : The compound is used in combination with antibiotics for its antibacterial activity .
- Results : The compound alone also exerts antibacterial activity .
-
Synthesis of Drug-like Compounds with Antimicrobial Activity
- Application : The compound is used in the synthesis of drug-like compounds with antimicrobial activity .
- Methods of Application : The synthesized compounds possessed a significant zone of inhibition ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL) .
- Results : Compound 6a exhibited the highest zone of inhibition with 15.2±0.14, 15.0±0.42, 15.0±0.42, and 15.3±0.63 mm, respectively, at higher concentrations (100 μg/mL) and it is nearer to the standard drug gentamycin (14.2±0.07) .
- Synthesis of Antidepressant Molecules
- Application : The compound is used in the synthesis of antidepressant molecules .
- Methods of Application : The compound is used in metal-catalyzed reactions to synthesize key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .
- Results : Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
Propriétés
IUPAC Name |
4-[methyl(propan-2-yl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(2)12(3)10-6-4-9(5-7-10)11(13)14;/h4-8H,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDPPCUJKRQZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride | |
CAS RN |
1235439-72-1 | |
| Record name | Benzoic acid, 4-[methyl(1-methylethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[methyl(propan-2-yl)amino]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/structure/B1420773.png)





![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1420788.png)



![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1420793.png)